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molecular formula C5H8N2O3 B8612878 3,3-Dimethoxy-2-hydroxyiminopropionitrile CAS No. 478183-26-5

3,3-Dimethoxy-2-hydroxyiminopropionitrile

Cat. No. B8612878
M. Wt: 144.13 g/mol
InChI Key: SYLINTBWFFRKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07227032B2

Procedure details

To a flask having an inner volume of 100 ml and equipped with a stirring device and a dropping funnel were charged 3.0 g (36 mmol) of 3-methoxyacrylonitrile, 9.0 g (63 mmol) of a 25.7% by weight hydrogen chloride methanol solution and 15 ml of methanol. Under stirring, 4.7 g (43 mmol) of n-butyl nitrite was gradually added dropwise to the mixture to generate nitrosyl halide and n-butyl alcohol in the system (the method of the above-mentioned (1)), and the mixture was reacted at room temperature for 26 hours. After completion of the reaction, a saturated sodium hydrogen carbonate was added to the mixture to neutralize the mixture, and methanol was removed from the reaction mixture by distillation under reduced pressure. The aqueous layer was extracted with ethyl acetate, the organic layer was taken out, washed with a saturated saline solution, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, the concentrate was recrystallized from toluene to obtain 2.6 g of 3,3-dimethoxy-2-hydroxyiminopropionitrile (Isolation yield: 50%) as white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
nitrosyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]=[CH:4][C:5]#[N:6].CO.Cl.[N:10](OCCCC)=[O:11].[C:17](=O)([O-])[OH:18].[Na+]>CO.C(O)CCC>[CH3:1][O:2][CH:3]([O:18][CH3:17])[C:4](=[N:10][OH:11])[C:5]#[N:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
N(=O)OCCCC
Step Three
Name
nitrosyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 100 ml and equipped with a stirring device and a dropping funnel
CUSTOM
Type
CUSTOM
Details
was reacted at room temperature for 26 hours
Duration
26 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
was removed from the reaction mixture by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrate was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
COC(C(C#N)=NO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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